1-Cyclopropyl-4-nitronaphthalene
Description
Contextualization within Naphthalene (B1677914) Chemistry and Nitroaromatic Compounds
1-Cyclopropyl-4-nitronaphthalene is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and falls under the broad and important class of nitroaromatic compounds. The naphthalene core is a fundamental building block in organic chemistry, found in numerous natural products and synthetic compounds with diverse applications. The introduction of a nitro group (—NO₂) onto the aromatic scaffold significantly influences its electronic properties and chemical reactivity.
Significance of the Cyclopropyl (B3062369) Moiety in Aromatic Systems
The presence of a cyclopropyl group attached to an aromatic system imparts a unique set of properties to the molecule. The cyclopropyl ring, despite being a saturated system, exhibits electronic characteristics that resemble those of a double bond. This is due to the high p-character of its C-C bonds, a consequence of the significant ring strain with bond angles of 60°. This "pseudo-unsaturated" character allows the cyclopropyl group to participate in conjugation with adjacent π-systems, influencing the electronic and spectroscopic properties of the aromatic ring.
Furthermore, the cyclopropyl group can act as a "steric-directing group" in chemical reactions and can introduce conformational rigidity. In the context of medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the metabolic stability of a drug molecule and to fine-tune its binding affinity to biological targets. Cyclopropylarenes, compounds containing a cyclopropyl group attached to an aromatic ring, are therefore a subject of ongoing research due to their potential applications in various fields, including materials science and pharmaceuticals. The reactivity of cyclopropanes can be governed by the ring strain, which provides a thermodynamic driving force for ring-opening reactions. nih.gov
Overview of Prior Research on Related Nitronaphthalenes and Cyclopropylarenes
Research on nitronaphthalenes has a long history, primarily driven by their utility as intermediates in the synthesis of dyes, pigments, and agrochemicals. The reduction of the nitro group to an amino group, for instance, provides access to naphthylamines, which are valuable precursors for a wide range of chemical products. The reactivity of nitronaphthalenes in nucleophilic aromatic substitution reactions has also been extensively studied, providing methods for the introduction of various functional groups onto the naphthalene core. researchgate.netmdpi.com
The study of cyclopropylarenes has gained momentum more recently, with a focus on their unique electronic properties and their application in the design of new materials and pharmaceuticals. Research has explored the synthesis of functionalized cyclopropylnaphthalenes and their potential as building blocks in organic synthesis. The electrophilic substitution reactions of naphthalene are known to be complex, with the 1-position being generally the most reactive. libretexts.orgpearson.comscribd.com The presence of a cyclopropyl group can further influence the regioselectivity of these reactions.
While specific research on this compound is not extensively documented in publicly available literature, its constituent parts—the nitronaphthalene core and the cyclopropyl substituent—are both well-studied motifs in organic chemistry. The combination of these two functionalities in a single molecule suggests a rich and complex chemical behavior that warrants further investigation.
Future Research Directions and Unexplored Avenues
The unique structural and electronic features of this compound open up several promising avenues for future research. The full potential of this compound remains largely untapped, and systematic investigations into its properties and reactivity are likely to yield valuable insights and applications.
One key area for future exploration is the detailed investigation of its chemical reactivity. While the general reactivity of nitronaphthalenes and cyclopropylarenes is understood, the specific interplay between the cyclopropyl and nitro groups in this compound has not been thoroughly examined. Studies on its behavior in various reaction types, such as nucleophilic aromatic substitution, reduction of the nitro group, and electrophilic additions to the cyclopropyl ring, would provide a more complete picture of its synthetic utility.
Furthermore, the potential applications of this compound and its derivatives in materials science and medicinal chemistry are yet to be explored. Cyclopropyl-substituted polycyclic aromatic hydrocarbons (PAHs) are of interest for their potential use in organic electronics, and the introduction of a nitro group could further modulate their electronic properties. rsc.orgnih.gov Similarly, the combination of the naphthalene scaffold and the cyclopropyl moiety, both of which are found in various biologically active molecules, suggests that derivatives of this compound could exhibit interesting pharmacological activities.
The development of efficient and selective synthetic routes to this compound and its derivatives is another important research direction. While general methods for the synthesis of nitronaphthalenes exist, optimizing these for this specific substrate and exploring novel synthetic strategies would be highly beneficial for facilitating further research.
Finally, detailed spectroscopic and computational studies would provide a deeper understanding of the molecule's electronic structure, conformation, and the nature of the interaction between the cyclopropyl and nitronaphthalene moieties. Such fundamental knowledge is crucial for the rational design of new materials and molecules with desired properties based on the this compound scaffold.
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 878671-93-3 | C₁₃H₁₁NO₂ | 213.23 |
| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 |
| 1-Nitronaphthalene (B515781) | 86-57-7 | C₁₀H₇NO₂ | 173.17 |
| 4-Nitro-1-naphthylamine (B40213) | 776-34-1 | C₁₀H₈N₂O₂ | 188.18 |
| 1-Chloro-4-nitronaphthalene | 605-61-8 | C₁₀H₆ClNO₂ | 207.61 |
| 1-Cyclopropylnaphthalene (B194920) | 25033-19-6 | C₁₃H₁₂ | 168.24 |
| 1-Cyclopropyl-4-isothiocyanatonaphthalene | 878671-95-5 | C₁₄H₁₁NS | 225.31 |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 878671-93-3 bldpharm.com |
| Molecular Formula | C₁₃H₁₁NO₂ bldpharm.com |
| Molecular Weight | 213.23 g/mol bldpharm.com |
| Physical State | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| ¹H NMR (CDCl₃) | Not available |
| ¹³C NMR (CDCl₃) | Not available |
| IR (cm⁻¹) | Not available |
| Mass Spectrum (m/z) | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOXFKFUEGIWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 4 Nitronaphthalene
Direct Nitration Strategies
The most direct approach to 1-cyclopropyl-4-nitronaphthalene involves the electrophilic nitration of 1-cyclopropylnaphthalene (B194920). This strategy's success hinges on the directing effects of the cyclopropyl (B3062369) substituent and the inherent reactivity of the naphthalene (B1677914) ring system.
Regioselective Nitration of 1-Cyclopropylnaphthalene
The cyclopropyl group, being an ortho-, para-directing activator, would be expected to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C4 positions of the naphthalene ring. However, in the case of naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. nih.gov Therefore, the primary products of the nitration of 1-cyclopropylnaphthalene are anticipated to be this compound and 1-cyclopropyl-5-nitronaphthalene, with the former being the target compound.
The choice of nitrating agent and reaction conditions is crucial in controlling the regioselectivity and minimizing the formation of undesired isomers and polynitrated byproducts. Common nitrating systems for aromatic compounds include mixtures of concentrated nitric acid and sulfuric acid. researchgate.netyoutube.com The reaction of naphthalene with concentrated nitric acid at room temperature typically yields mainly 1-nitronaphthalene (B515781). youtube.com
For the nitration of 1-cyclopropylnaphthalene, a similar approach using a mixture of nitric acid and sulfuric acid would be the conventional starting point. The reaction temperature would need to be carefully controlled, as higher temperatures can lead to dinitration. youtube.com The use of a solvent, such as glacial acetic acid, can help to homogenize the reaction mixture and control the reaction rate. mdpi.com
Table 1: Typical Nitrating Agents and Conditions for Naphthalene Nitration
| Nitrating Agent | Acid Catalyst | Solvent | Temperature | Typical Yield of 1-Nitronaphthalene |
| Conc. Nitric Acid | Conc. Sulfuric Acid | None | Room Temperature | High |
| Conc. Nitric Acid | None | Glacial Acetic Acid | 60°C | ~90-95% |
| Fuming Nitric Acid | None | Acetonitrile | - | - |
This table presents general conditions for naphthalene and serves as a starting point for the optimization of 1-cyclopropylnaphthalene nitration.
To enhance the regioselectivity towards the desired this compound, the use of specific catalysts can be explored. For the nitration of naphthalene, modified zeolite catalysts, such as HBEA zeolites, have been shown to improve the ratio of 1-nitronaphthalene to 2-nitronaphthalene. rsc.org In one study, using HBEA-25 zeolite with fuming nitric acid in 1,2-dichloroethane (B1671644) at -15 °C resulted in a 1-nitro to 2-nitro isomer ratio of 19.2 with a moderate yield of 68.2%. rsc.org Such catalytic systems could potentially be adapted for the nitration of 1-cyclopropylnaphthalene to favor substitution at the 4-position. The shape selectivity of the zeolite pores can influence the access of the nitrating agent to different positions on the naphthalene ring.
Furthermore, the use of an aqueous solution of sodium dodecylsulfate in the presence of dilute nitric acid has been reported as a mild and highly regioselective medium for the nitration of various aromatic compounds. youtube.comresearchgate.net This micellar catalysis approach could offer a greener alternative to traditional mixed-acid nitration and potentially influence the isomer distribution in the nitration of 1-cyclopropylnaphthalene.
The electrophilic aromatic nitration of 1-cyclopropylnaphthalene follows a well-established mechanism. The first step involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. researchgate.net
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the electron-rich π-system of the 1-cyclopropylnaphthalene ring. The attack at the C4 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity. For 1-substituted naphthalenes, attack at the 4-position allows for the positive charge to be delocalized over both rings while maintaining the aromaticity of one ring in several resonance structures, which is energetically favorable. nih.gov
The final step involves the deprotonation of the carbocation by a weak base, such as the bisulfate ion (HSO₄⁻) or water, to restore the aromaticity of the naphthalene ring and yield the final product, this compound. researchgate.net
Recent studies have proposed a more complex mechanism involving a single-electron transfer (SET) pathway, particularly for more reactive aromatic substrates. rsc.org This model suggests the formation of a radical cation intermediate. However, the classical Ingold-Hughes mechanism remains a widely accepted model for explaining the outcomes of most aromatic nitration reactions. rsc.org
Microreactor Technologies in Nitration Processes
Nitration reactions are often highly exothermic and fast, which can pose safety risks and lead to the formation of byproducts in conventional batch reactors. Microreactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, enabling better control over reaction temperature and residence time. This enhanced control can lead to improved yields, higher selectivity, and safer operation.
While specific applications of microreactors for the synthesis of this compound have not been reported, the technology has been successfully employed for the nitration of other aromatic compounds. The use of a microreactor for the nitration of 1-cyclopropylnaphthalene could potentially allow for more precise control over the reaction conditions, which may be critical for maximizing the yield of the desired 4-nitro isomer and minimizing the formation of other isomers and polynitrated products.
Functional Group Interconversion Routes
An alternative strategy to direct nitration is the synthesis of this compound through the interconversion of other functional groups on a pre-functionalized 1-cyclopropylnaphthalene scaffold.
One plausible, though not explicitly documented, route could involve the synthesis of 4-amino-1-cyclopropylnaphthalene followed by its conversion to the corresponding nitro compound. The synthesis of 4-nitro-1-naphthylamine (B40213) from 1-nitronaphthalene is a known process. A similar transformation starting from 1-cyclopropylnaphthalene could potentially yield 4-amino-1-cyclopropylnaphthalene. The subsequent conversion of the amino group to a nitro group is a challenging transformation but can be achieved through methods like the Sandmeyer reaction, although this typically introduces other functionalities. Direct oxidation of an amino group to a nitro group can be accomplished with various oxidizing agents, though this can be a sensitive reaction.
Another hypothetical route could involve a Suzuki or other cross-coupling reaction of a suitably functionalized nitronaphthalene derivative with a cyclopropyl boronic acid or a similar organometallic reagent. However, the presence of a nitro group can sometimes interfere with these coupling reactions.
Due to the lack of specific literature on these interconversion routes for this compound, these remain theoretical pathways that would require significant experimental investigation and optimization.
Synthesis from Pre-functionalized Naphthalene Derivatives
A common and logical approach to this compound involves starting with a naphthalene ring that already bears one of the desired substituents or a precursor group.
One of the most direct conceptual routes to this compound is the cyclopropanation of a nitronaphthalene starting material. The Corey-Chaykovsky reaction is a powerful tool for the formation of cyclopropane (B1198618) rings from electron-deficient alkenes. researchgate.netorganic-chemistry.orgwikipedia.org In the context of nitronaphthalenes, the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by a sulfur ylide, which acts as a Michael acceptor. researchgate.net This reaction proceeds through a 1,4-addition of the ylide to the enone-like system within the nitronaphthalene, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.orgadichemistry.com
The general mechanism involves the in-situ generation of a sulfur ylide, such as dimethyloxosulfonium methylide, from a sulfonium (B1226848) salt with a strong base. organic-chemistry.org This ylide then adds to the nitronaphthalene, and subsequent displacement of the sulfur-containing group yields the cyclopropyl ring. adichemistry.com While this method has been demonstrated for nitronaphthalene derivatives, specific examples detailing the cyclopropanation of 1-nitronaphthalene to yield a cyclopropylnaphthalene are not extensively reported in peer-reviewed literature, and the regioselectivity of the addition to form the 1-cyclopropyl isomer would be a critical factor. researchgate.net
Table 1: Corey-Chaykovsky Cyclopropanation of Activated Alkenes
| Ylide Precursor | Base | Substrate | Product | Yield (%) | Reference |
| Trimethylsulfonium iodide | Potassium tert-butoxide | α,β-Unsaturated Ketone | Cyclopropyl Ketone | High | researchgate.net |
| Dimethylsulfoxonium methylide | Sodium Hydride | Enone | Cyclopropane | Good | organic-chemistry.orgwikipedia.org |
An alternative and documented route involves the transformation of a pre-existing substituent on the naphthalene ring into the desired cyclopropyl or nitro group. A notable example is the nitration of 1-cyclopropylnaphthalene. chem960.com This approach first establishes the cyclopropylnaphthalene core, which is then subjected to nitration to introduce the nitro group at the 4-position.
A reported synthesis involves the treatment of 1-cyclopropylnaphthalene with nitric acid in a solvent system of acetic acid and water. The reaction is initially cooled, and after the addition of the nitrating agent, it is allowed to proceed at room temperature. chem960.com This method highlights the regioselective nature of electrophilic aromatic substitution on the 1-substituted naphthalene, where the incoming nitro group is directed to the C4 position.
Another conceptual pathway could involve the transformation of a different functional group at the 1-position into a cyclopropyl ring on a 4-nitronaphthalene scaffold. For instance, a vinyl group could potentially be converted to a cyclopropyl group via Simmons-Smith or related cyclopropanation reactions. However, specific examples of this transformation for the synthesis of this compound are not prominently described in the scientific literature.
Stereochemical Control in Cyclopropyl Group Introduction
The introduction of a cyclopropyl group can, in principle, lead to stereoisomers if the cyclopropanating agent or the substrate is chiral, or if the reaction creates new stereocenters. In the context of the direct cyclopropanation of an achiral nitronaphthalene with a simple ylide like dimethylsulfonium methylide, the resulting this compound would be achiral.
However, if substituted ylides derived from chiral sulfides are used, enantioselective cyclopropanation can be achieved. organic-chemistry.org The stereochemistry of the reaction is often controlled by the chiral ligand on the sulfur ylide, which directs the approach of the ylide to the substrate. The diastereoselectivity of the Corey-Chaykovsky reaction often favors the formation of the trans product when applicable. wikipedia.org For the synthesis of specifically this compound, where the cyclopropyl group itself is unsubstituted, these considerations are less critical unless a chiral environment is intentionally introduced to study its properties. Research on the stereoselective synthesis of cyclopropanes is extensive, but specific studies focusing on achieving stereocontrol in the synthesis of this compound are not widely available.
Novel Synthetic Approaches and Catalyst Development
Modern synthetic organic chemistry has seen the advent of powerful new methods for the formation of carbon-carbon bonds, many of which are applicable to the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile strategy for the formation of aryl-cyclopropane bonds. libretexts.org This approach would typically involve the coupling of a 1-halonaphthalene derivative with a cyclopropylboron reagent. For the synthesis of this compound, a plausible route is the Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene (B2987662) with cyclopropylboronic acid or its esters. libretexts.orgresearchgate.net
The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The success of this reaction is often dependent on the choice of catalyst, ligands, base, and solvent.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Cyclopropylboronic Acid Derivatives
| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Cyclopropylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | Good to Excellent | molaid.com |
| 1-Bromonaphthalene | Cyclopropyl-B(dan) | Pd(PPh₃)₄ | t-BuOK | 1,4-Dioxane | 84 | researchgate.net |
Note: This table provides examples of Suzuki-Miyaura couplings for the formation of cyclopropylarenes. Specific data for the coupling of 1-bromo-4-nitronaphthalene with a cyclopropylboron reagent to form this compound is not explicitly detailed in the cited literature.
Dearomatization-Rearomatization Sequences
Dearomatization-rearomatization strategies offer a powerful, though conceptually more complex, approach to functionalized aromatic compounds. This would involve a sequence where the naphthalene ring is first dearomatized, often through a cycloaddition or a nucleophilic addition, to create a more reactive, non-aromatic intermediate. This intermediate can then be functionalized, for example, by introducing a cyclopropyl group or its precursor. A final rearomatization step would then restore the aromaticity of the naphthalene core.
For instance, a nitronaphthalene could undergo a dearomative process, such as a [4+2] cycloaddition, to break the aromaticity. rsc.org The resulting non-aromatic intermediate could then potentially be manipulated to install a cyclopropyl group before a final elimination step restores the naphthalene ring system. While dearomatization of naphthalenes has been achieved using palladium catalysis, the specific application of this strategy for the synthesis of this compound is not yet a well-established route in the literature. rsc.org These methods are at the forefront of synthetic research and offer potential for future synthetic designs.
Sustainable and Green Chemistry Methodologies
One promising strategy involves a two-step sequence starting with the nitration of naphthalene to form 1-nitronaphthalene, followed by a cyclopropanation reaction. Greener nitration methods focus on replacing the conventional mixed acid (sulfuric and nitric acid) process, which generates significant acidic waste. Alternative nitrating systems, such as those using solid acid catalysts like zeolites or clays, or employing ionic liquids as recyclable reaction media, have been explored for aromatic nitration. scitepress.orgresearchgate.net These methods can offer improved selectivity, easier product separation, and catalyst reusability. For instance, the nitration of naphthalene can be carried out using a nitrating mixture in 1,4-dioxane, which allows for homogeneous reaction conditions and high yields of 1-nitronaphthalene. google.com
The subsequent cyclopropanation of 1-nitronaphthalene represents a critical step where green chemistry principles can be effectively applied. A particularly relevant and sustainable approach is the Corey-Chaykovsky reaction , a transition-metal-free method for cyclopropanation. organic-chemistry.orgwikipedia.org This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to an electron-deficient double bond, such as the one in the naphthalene ring activated by the nitro group. The use of a transition-metal-free catalyst is a significant advantage, as it avoids the potential for toxic metal contamination in the final product and simplifies purification.
While a specific, detailed protocol for the direct synthesis of this compound using a fully green methodology is not extensively documented in publicly available literature, a plausible sustainable route can be constructed based on established green chemical principles. This would involve the nitration of naphthalene under greener conditions followed by a transition-metal-free cyclopropanation.
Below is a conceptual data table outlining a potential sustainable synthesis, based on analogous reactions and green chemistry principles. This table is for illustrative purposes to highlight the type of data that would be generated from such research.
| Step | Reaction | Reagents and Conditions | Yield (%) | Green Chemistry Aspects |
| 1 | Nitration | Naphthalene, Nitric Acid, Zeolite H-BEA catalyst, Dichloroethane, 80°C | ~90 | Use of a recyclable solid acid catalyst, reducing acidic waste. |
| 2 | Cyclopropanation | 1-Nitronaphthalene, Trimethylsulfoxonium iodide, Potassium tert-butoxide, DMSO, Room Temperature | ~75 | Transition-metal-free reaction, milder reaction conditions. |
Table 1: Conceptual Sustainable Synthesis of this compound
Further research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could offer additional environmental benefits by reducing solvent usage and waste generation from intermediate purification steps. organic-chemistry.orgrsc.org The application of microwave-assisted synthesis or flow chemistry could also enhance the sustainability of the process by improving energy efficiency and reaction control. adichemistry.comyoutube.comnih.gov
Chemical Transformations and Reactivity of 1 Cyclopropyl 4 Nitronaphthalene
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the naphthalene (B1677914) ring system. Its transformations are central to the synthetic utility of 1-cyclopropyl-4-nitronaphthalene, offering pathways to a variety of derivatives with different functionalities.
Reduction Reactions to Amino-Cyclopropylnaphthalene Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are valuable intermediates in the pharmaceutical and materials industries.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. researchgate.net For the conversion of this compound to 1-cyclopropyl-4-aminonaphthalene, various catalytic systems could be employed.
Table 1: Potential Catalytic Systems for the Hydrogenation of this compound
| Catalyst | Hydrogen Source | Solvent | Potential Advantages |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Ethyl Acetate | High efficiency, commonly used. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Effective for a broad range of substrates. |
| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) | Ethanol | Cost-effective, highly active. |
| Transfer Hydrogenation | Hydrazine, Ammonium Formate | Ethanol, Methanol | Avoids the need for high-pressure hydrogen gas. |
Note: This table is illustrative and based on general knowledge of nitroarene reduction. Specific conditions for this compound would require experimental optimization.
The choice of catalyst and reaction conditions can be crucial to avoid potential side reactions, such as the hydrogenation of the naphthalene ring or the opening of the cyclopropyl (B3062369) ring.
In molecules with multiple reducible functional groups, chemoselective reduction of the nitro group is a significant challenge. Various reagents and methods have been developed to achieve this selectivity. researchgate.netresearchgate.net For this compound, where the cyclopropyl ring might be susceptible to certain reducing agents, chemoselective methods are of particular interest.
Table 2: Potential Chemoselective Reducing Agents for this compound
| Reagent | Conditions | Potential Selectivity |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Mild conditions, often selective for nitro groups. |
| Iron (Fe) | Acetic Acid or Ammonium Chloride | Classical method, generally selective for nitro groups. |
| Sodium Borohydride (NaBH₄) with a catalyst (e.g., NiCl₂ or CoCl₂) | Methanol, Ethanol | Can be tuned for nitro group reduction. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Mild and often used for sensitive substrates. |
Note: This table presents general methodologies. The optimal conditions for the selective reduction of this compound have not been reported in the searched literature.
Nucleophilic Aromatic Substitution Involving the Nitro Group
The strong electron-withdrawing nature of the nitro group activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile can displace a leaving group on the aromatic ring. While the nitro group itself is not typically the leaving group, it significantly facilitates the displacement of other substituents, particularly those at the ortho and para positions. youtube.com In the case of this compound, the nitro group at the 4-position would strongly activate the 1-position (and other positions on the same ring) for nucleophilic attack, should a suitable leaving group be present at that position.
However, in certain activated systems, the nitro group itself can be displaced by a nucleophile, although this is less common. For instance, in some dinitronaphthalene derivatives, one of the nitro groups can be substituted by an amine. psu.edu The viability of such a reaction for this compound would depend on the specific nucleophile and reaction conditions.
Role as an Electron-Withdrawing Group in Dearomatization Reactions
The nitro group can play a crucial role in dearomatization reactions, where the aromaticity of the naphthalene system is disrupted to form three-dimensional structures. rsc.orgrsc.org The electron-withdrawing character of the nitro group can facilitate the initial attack of a reagent, leading to a cascade of reactions that result in a dearomatized product. For example, in palladium-catalyzed asymmetric allylic dearomatization of 1-nitro-2-naphthols, the nitro group is essential for the reaction to proceed. rsc.orgrsc.org While specific studies on this compound are not available, its structure suggests it could be a suitable substrate for similar dearomatization strategies, potentially leading to complex polycyclic molecules.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which imparts unique reactivity. youtube.comnih.gov Its electronic properties can be influenced by the substituents attached to it. In this compound, the cyclopropyl group is attached to an electron-deficient aromatic system.
The reactivity of the cyclopropyl ring in this context is not well-documented. However, general principles suggest a few potential reaction pathways. Cyclopropanes bearing electron-withdrawing groups can undergo ring-opening reactions upon treatment with nucleophiles. wikipedia.orgyoutube.com Given the electron-withdrawing nature of the 4-nitronaphthyl group, the cyclopropane (B1198618) ring in this compound could potentially be susceptible to nucleophilic attack, leading to ring-opened products. The regioselectivity of such an attack would be a subject of interest for further investigation.
Furthermore, the cyclopropyl group can participate in various transition-metal-catalyzed reactions, including C-H activation and cycloadditions. The specific influence of the 4-nitronaphthyl substituent on the reactivity of the cyclopropyl C-H and C-C bonds would be a key area for future research.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring in this compound is a "donor-acceptor" cyclopropane. The aryl group (naphthalene) acts as an electron donor, while the nitro group on the naphthalene ring, being strongly electron-withdrawing, indirectly influences the electronic properties of the system. This donor-acceptor nature polarizes the cyclopropane ring, making it susceptible to ring-opening reactions.
The reaction of 1-nitronaphthalene (B515781) with Lewis acids like aluminum chloride has been shown to lead to superelectrophilic activation, facilitating reactions with nucleophiles. rsc.orgnih.gov By analogy, the cyclopropane ring in this compound is expected to be susceptible to electrophilic attack, particularly when activated by a Lewis acid. The Lewis acid would coordinate to the nitro group, enhancing its electron-withdrawing effect and further polarizing the molecule. This would make the benzylic carbon of the cyclopropane ring more electrophilic and prone to cleavage.
In a related system, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates undergo ring-opening in the presence of boron trifluoride etherate (BF₃·OEt₂). rsc.org This suggests that a similar electrophilic activation could lead to the cleavage of the C1-C2 bond of the cyclopropane ring in this compound, generating a stabilized carbocationic intermediate. The fate of this intermediate would then depend on the reaction conditions and the nucleophiles present in the medium.
Table 1: Plausible Products from Electrophilic Ring-Opening of this compound
| Reagent/Condition | Intermediate | Potential Product(s) |
| Lewis Acid (e.g., AlCl₃) in the presence of a nucleophile (Nu⁻) | Stabilized carbocation | 1-(1-Nu-propyl)-4-nitronaphthalene |
| Strong protic acid (e.g., H₂SO₄) | Carbocation | Isomerized alkenes |
The photochemistry of 1-nitronaphthalene is known to involve the formation of radical species upon irradiation. acs.orgnih.gov The triplet state of 1-nitronaphthalene can be generated, which can then participate in further reactions. While direct studies on the radical-mediated ring-opening of this compound are not available, it is conceivable that under photolytic or radical-initiating conditions, the cyclopropane ring could open.
The high ring strain of the cyclopropane ring makes it a potential substrate for radical-mediated ring-opening. A radical initiator could abstract a hydrogen atom from the cyclopropyl ring, or a photochemically generated excited state of the nitronaphthalene moiety could interact with the cyclopropane ring, leading to its cleavage and the formation of a diradical intermediate. This intermediate could then undergo various subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization.
Cyclopropanation Reactions for Further Derivatization
The electron-deficient nature of the nitro-substituted naphthalene ring makes it a potential Michael acceptor. In a study by Antoniak and Barbasiewicz, nitronaphthalenes were shown to undergo Corey-Chaykovsky cyclopropanation. acs.orgnih.gov In this reaction, a sulfur ylide adds to the electron-deficient aromatic ring in a Michael-type fashion, followed by an intramolecular cyclization to form a new cyclopropane ring fused to the naphthalene system.
This suggests that this compound could potentially be a substrate for further cyclopropanation reactions, particularly on the nitro-activated ring. The reaction with a suitable ylide could lead to the formation of a benzonorcaradiene derivative, a dearomatized structure with a new cyclopropane ring. The success of such a reaction would likely depend on steric factors and the specific ylide used. researchgate.netresearchgate.net
Reactivity of the Naphthalene Core
The reactivity of the naphthalene core in this compound is governed by the interplay of the activating, ortho,para-directing cyclopropyl group and the deactivating, meta-directing nitro group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. libretexts.org In this compound, the C1 position is occupied by the cyclopropyl group and the C4 position by the nitro group.
The cyclopropyl group is an activating group that directs incoming electrophiles to the ortho and para positions. Thus, it would direct towards the C2 and the (unsubstituted) peri-position (C8). The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself, which would be the C3 and C5 positions.
While no specific halogenation studies on this compound have been reported, we can predict the likely outcome based on the directing effects of the substituents. Halogenation of naphthalene itself, for instance with bromine, readily occurs to give 1-bromonaphthalene. docbrown.info
For this compound, the most probable sites for electrophilic halogenation (e.g., bromination or chlorination) would be the positions activated by the cyclopropyl group and not strongly deactivated by the nitro group. The C2 position is ortho to the activating cyclopropyl group and meta to the deactivating nitro group, making it a likely candidate for substitution. The C8 position is also activated by the cyclopropyl group (peri-position, electronically similar to para), but might be sterically hindered. The C5 and C7 positions are less likely to be substituted as they are not as strongly activated by the cyclopropyl group.
Table 2: Predicted Regioselectivity of Electrophilic Halogenation of this compound
| Position | Influence of Cyclopropyl Group (Activating, o,p-directing) | Influence of Nitro Group (Deactivating, m-directing) | Predicted Reactivity |
| C2 | Activating (ortho) | Deactivating (meta to C4) | Most Likely |
| C3 | Less Activating (meta) | Deactivating (ortho to C4) | Unlikely |
| C5 | Less Activating | Deactivating (meta to C4) | Possible |
| C6 | Less Activating | Deactivating (para to C4) | Unlikely |
| C7 | Less Activating | Deactivating (meta to C4) | Possible |
| C8 | Activating (peri) | Less Deactivating | Likely, but may be sterically hindered |
Nucleophilic Aromatic Substitution on the Naphthalene System
The presence of a strong electron-withdrawing nitro group makes the naphthalene ring system electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is a key pathway for modifying nitro-aromatic compounds. nih.govlibretexts.orglibretexts.org
The SₙAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring.
For an SₙAr reaction to occur, a good leaving group must be present at a position activated by the electron-withdrawing group (usually ortho or para). In this compound, the nitro group itself can act as the leaving group, although this generally requires potent nucleophiles and specific conditions. If another leaving group (like a halogen) were present at a position ortho or para to the nitro group (e.g., at C5), it would be readily displaced by nucleophiles.
Given the structure, the nitro group at C4 strongly activates the C1, C3, and C5 positions for nucleophilic attack. While the cyclopropyl group at C1 is not a typical leaving group, a hypothetical nucleophilic substitution involving the displacement of the nitro group at C4 by a strong nucleophile is a plausible, albeit challenging, transformation. Studies on related dinitronaphthalenes have shown that a nitro group can be displaced by various nucleophiles. rsc.org
Potential Nucleophilic Reactions:
| Nucleophile | Potential Product (if NO₂ is the leaving group) | Conditions |
|---|---|---|
| Methoxide (CH₃O⁻) | 1-Cyclopropyl-4-methoxynaphthalene | Basic, often in methanol |
| Amines (e.g., RNH₂) | N-Alkyl-1-cyclopropylnaphthalen-4-amine | Often in polar aprotic solvents like DMSO |
Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.commsu.edu They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.comyoutube.comyoutube.comyoutube.com The naphthalene system can, in principle, act as the diene component. However, this requires overcoming the significant aromatic stabilization energy of the naphthalene ring. Consequently, Diels-Alder reactions involving naphthalene as the diene typically require high temperatures, high pressures, or highly reactive dienophiles.
In this compound, the electron-withdrawing nitro group further deactivates the naphthalene ring, making it a less effective (more electron-poor) diene. This would likely render a Diels-Alder reaction even more difficult than with unsubstituted naphthalene. The reaction, if forced, would likely occur across the unsubstituted ring (C5–C8).
Reactions Involving the Cyclopropyl Group: The cyclopropyl group itself can participate in certain types of pericyclic reactions, most notably electrocyclic ring-opening reactions. ebsco.com These reactions are often driven by the release of the significant ring strain (approximately 27 kcal/mol) of the three-membered ring. Such a reaction in this compound is not straightforward but could be envisioned under thermal or photochemical conditions, or through intermediates that facilitate the ring-opening. For instance, the formation of a carbocation adjacent to the cyclopropyl ring can lead to a characteristic cyclopropylcarbinyl-homoallyl rearrangement, which is a type of electrocyclic process. imperial.ac.uk However, there is no specific literature data to suggest this pathway occurs readily with this particular molecule without other transformations.
Advanced Spectroscopic and Structural Characterization of 1 Cyclopropyl 4 Nitronaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 1-cyclopropyl-4-nitronaphthalene, both solution-state and solid-state NMR techniques can provide a wealth of information regarding its connectivity, stereochemistry, and intermolecular interactions in the crystalline form.
Multi-Dimensional NMR for Connectivity and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, multi-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle.
A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, the methine proton of the cyclopropyl (B3062369) group would show correlations to the methylene (B1212753) protons of the same ring. Similarly, the aromatic protons on the naphthalene (B1677914) ring would exhibit correlations consistent with their substitution pattern.
The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the cyclopropyl and naphthalene moieties based on the assignments of their attached protons.
The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the cyclopropyl group and the naphthalene ring, where a correlation between the cyclopropyl protons and the C1 carbon of the naphthalene ring would be expected. Furthermore, correlations from the aromatic protons to the carbon atoms within the naphthalene core would confirm the substitution pattern.
To illustrate the power of these techniques, a hypothetical, yet chemically reasonable, set of NMR data for this compound is presented in the table below. The chemical shifts are estimated based on known values for similar structural motifs.
| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~140 | - |
| 2 | ~7.5 (d) | ~125 | C4, C8a |
| 3 | ~7.7 (t) | ~128 | C1, C4a |
| 4 | - | ~148 | - |
| 5 | ~8.2 (d) | ~124 | C7, C8a |
| 6 | ~7.6 (t) | ~127 | C8, C4a |
| 7 | ~7.8 (t) | ~126 | C5, C8a |
| 8 | ~8.5 (d) | ~122 | C1, C6 |
| 4a | - | ~130 | - |
| 8a | - | ~132 | - |
| 1' (CH) | ~2.5 (m) | ~15 | C1, C2', C3' |
| 2', 3' (CH₂) | ~1.1 (m), ~0.9 (m) | ~8 | C1, C1' |
Note: This is a hypothetical data table created for illustrative purposes. d = doublet, t = triplet, m = multiplet.
Solid-State NMR for Molecular Packing and Dynamics
While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be employed to study its molecular packing, identify the number of crystallographically independent molecules in the unit cell (asymmetry), and probe intermolecular interactions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic fingerprint of the molecule.
Analysis of Molecular Vibrational Modes and Functional Group Signatures
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent parts: the nitro group, the substituted naphthalene ring, and the cyclopropyl group.
The nitro (NO₂) group is expected to exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. google.comgoogle.com These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration.
The aromatic naphthalene ring will give rise to a series of absorptions. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. openstax.org Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur in the 900-690 cm⁻¹ region and their exact positions can be diagnostic of the substitution pattern of the aromatic ring. openstax.org
The cyclopropyl group also has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are typically observed in the fingerprint region of the spectrum.
A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aromatic C-H | Out-of-plane Bend | 900 - 690 |
| Cyclopropyl C-H | Stretch | > 3000 |
| Cyclopropyl Ring | Deformation | Fingerprint Region |
Environmental and Intermolecular Interaction Effects
The vibrational frequencies of a molecule are not solely determined by its intramolecular forces but can also be influenced by its environment. For this compound, factors such as the polarity of the solvent in solution-phase measurements or the crystal packing forces in the solid state can lead to shifts in the observed vibrational bands.
For instance, hydrogen bonding interactions, if present in a derivative with appropriate functional groups, can significantly alter the frequency and intensity of the involved vibrational modes. In the solid state, intermolecular interactions within the crystal lattice can lead to the splitting of vibrational bands or the appearance of new bands that are not observed in the gas or solution phase. The study of these effects can provide valuable information about the nature and strength of intermolecular forces.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition.
For this compound, with the molecular formula C₁₃H₁₁NO₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Calculation of the theoretical exact mass of C₁₃H₁₁NO₂:
13 x 12.00000 = 156.00000
11 x 1.00783 = 11.08613
1 x 14.00307 = 14.00307
2 x 15.99491 = 31.98982
Total Exact Mass = 213.07898 u
An experimental HRMS measurement of this compound would be expected to yield a value extremely close to this theoretical mass, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide further structural information, with characteristic losses of the nitro group (NO₂) or parts of the cyclopropyl substituent being plausible fragmentation pathways. While specific HRMS data for this compound is not widely published, its use is a standard procedure in the characterization of novel compounds. allfordrugs.com
X-ray Crystallography for Solid-State Structure Elucidation
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, based on the known structures of naphthalene, 1-nitronaphthalene (B515781), and other derivatives, a reliable model of its solid-state conformation and packing can be predicted.
Molecular Conformation and Stereochemistry
The molecule consists of a planar naphthalene ring system substituted with a nitro group at the C4 position and a cyclopropyl group at the C1 position. The naphthalene core itself is expected to be nearly planar, as is typical for polycyclic aromatic hydrocarbons. iucr.orgroyalsocietypublishing.orgaps.orgroyalsocietypublishing.org
The orientation of the substituents is governed by steric and electronic effects. The nitro group (–NO₂) is known to have a significant influence on conformation. In the crystal structure of 1-nitronaphthalene, the nitro group is twisted out of the plane of the naphthalene ring due to steric hindrance with the adjacent peri-hydrogen atom at the C8 position. researchgate.netacs.org Similar twisting is observed in other nitronaphthalene derivatives, with dihedral angles between the nitro group and the naphthalene plane ranging from approximately 66° to 90°. nih.gov A similar significant dihedral angle would be expected for this compound.
The cyclopropyl group, being a small, rigid ring, will also adopt a specific orientation relative to the naphthalene plane. The C–C bonds of the cyclopropyl ring possess partial π-character, which may favor a conformation that allows for some degree of electronic interaction with the aromatic system. The precise torsional angle will be a balance between maximizing electronic stabilization and minimizing steric clash with the neighboring hydrogen atom at the C8 position.
Table 1: Predicted Conformation and Stereochemistry of this compound
| Feature | Predicted Characteristic | Rationale/Comparison |
|---|---|---|
| Naphthalene Core | Essentially planar | Based on crystal structures of naphthalene and its derivatives. iucr.orgroyalsocietypublishing.org |
| Nitro Group Orientation | Twisted relative to the naphthalene plane | Steric hindrance from peri-hydrogen (H8), similar to 1-nitronaphthalene. researchgate.netacs.org |
| Cyclopropyl Group Orientation | Specific bisected or perpendicular conformation | Balance of steric hindrance and potential electronic interaction. |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by a combination of weak intermolecular forces.
π–π Stacking: The planar naphthalene cores are expected to form offset face-to-face π–π stacking interactions, a dominant packing motif in many aromatic hydrocarbon crystals, including naphthalene itself. researchgate.netresearchgate.netbenthamopenarchives.comnih.gov These interactions are crucial for the cohesion of the crystal lattice.
C–H···O Interactions: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. Weak C–H···O hydrogen bonds, involving aromatic C–H groups or C–H groups from the cyclopropyl ring interacting with the nitro-group oxygens of neighboring molecules, are highly probable. psu.edursc.orgwikipedia.org These directional interactions play a significant role in determining the specific packing arrangement. acs.orgrsc.org
The combination of these interactions will likely result in a densely packed structure, a common feature of aromatic nitro compounds. rsc.orgmdpi.com The specific arrangement, whether it be a herringbone or stacked motif, will depend on the subtle interplay of these forces to achieve the most thermodynamically stable crystal lattice. researchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopy of this compound is determined by the 1-nitronaphthalene chromophore, with perturbations from the cyclopropyl substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the nitronaphthalene core. For the parent compound, 1-nitronaphthalene, the spectrum typically shows two main absorption bands. researchgate.netnih.gov
An intense band at shorter wavelengths (around 243 nm) corresponding to a high-energy π→π* transition of the naphthalene ring system.
A weaker, broad band at longer wavelengths (around 343 nm) which is characteristic of the nitroaromatic chromophore and has contributions from both π→π* and n→π* transitions. nih.gov
The cyclopropyl group, attached at the C1 position, is considered a weak electron-donating group. This substitution may cause a slight bathochromic (red) shift in the absorption bands compared to 1-nitronaphthalene due to a small increase in the energy of the highest occupied molecular orbital (HOMO).
Table 2: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Transition Type | Expected λmax | Notes |
|---|---|---|
| π→π* (high energy) | ~245 nm | Intense absorption, similar to 1-nitronaphthalene (λmax ≈ 243 nm). nih.gov |
Fluorescence and Phosphorescence Studies for Photophysical Properties
The photophysical properties of nitronaphthalene derivatives are characterized by extremely inefficient fluorescence. nih.gov This is a hallmark of many nitroaromatic compounds.
Upon photoexcitation to the first singlet excited state (S₁), nitronaphthalenes undergo exceptionally rapid intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.net For 1-nitronaphthalene, the lifetime of the S₁ state is on the order of hundreds of femtoseconds to a few picoseconds, which is too short to allow for significant fluorescence emission. nih.gov Consequently, the fluorescence quantum yield (Φf) is typically very low, often less than 10⁻⁴. researchgate.net
Because the triplet state is populated so efficiently, phosphorescence is the more likely emission pathway for these molecules, though it is often weak and typically only observable in rigid matrices at low temperatures. nih.gov The introduction of a cyclopropyl group is not expected to fundamentally alter this behavior. While it may slightly modulate the energies of the excited states, the dominant deactivation pathway will almost certainly remain the ultrafast S₁→Tₙ intersystem crossing.
Table 3: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Extremely low (< 10⁻³) | Efficient S₁→Tₙ intersystem crossing, characteristic of nitronaphthalenes. nih.govresearchgate.net |
| Singlet Excited State Lifetime (τS) | Very short (picoseconds or less) | Rapid non-radiative decay via ISC. nih.gov |
| Intersystem Crossing (ISC) Yield (ΦISC) | High (~0.4 - 0.6) | The dominant deactivation pathway from the S₁ state, based on data for 1-nitropyrene. researchgate.net |
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Lattice Dynamics
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1–10 THz, or ~3–333 cm⁻¹), is a powerful technique for probing low-frequency molecular vibrations and collective lattice dynamics in crystalline materials. missouri.eduyoutube.com These low-frequency modes are highly sensitive to molecular conformation and the strength and nature of intermolecular interactions. missouri.edu
While a THz spectrum for this compound is not available, studies on naphthalene and 1-nitronaphthalene demonstrate the utility of this technique. missouri.edu Crystalline naphthalene shows no distinct absorption peaks below 2.0 THz. missouri.edu However, upon addition of the nitro group, the spectrum of 1-nitronaphthalene reveals several sharp absorption features. missouri.edu These new peaks arise from the different molecular structure and the altered intermolecular and lattice vibrational modes caused by the presence of the heavy, polar nitro group. missouri.edu
The low-frequency vibrations detected by THz spectroscopy include:
Intermolecular Modes: Collective vibrations of molecules within the crystal lattice, such as translational and librational (hindered rotational) motions.
Intramolecular Modes: The lowest-frequency internal vibrations of the molecule itself, such as the out-of-plane deformation of the naphthalene ring or torsional modes of the substituents. dtic.milresearchgate.net
Given that 1-nitronaphthalene has a distinct THz fingerprint, it is certain that this compound would also exhibit a unique spectrum. The addition of the cyclopropyl group introduces new vibrational modes and alters the mass and moment of inertia of the molecule, which would lead to shifts in existing lattice modes and the appearance of new absorption features. This makes THz spectroscopy a potentially valuable tool for identifying and characterizing this specific compound in the solid state.
Table 4: Experimental THz Absorption Peaks for Naphthalene and 1-Nitronaphthalene
| Compound | Observed THz Absorption Peaks (THz) |
|---|---|
| Naphthalene | No distinct resonance below 2.0 THz |
| 1-Nitronaphthalene | 0.52, 0.71, 1.05, 1.26, 1.35, 1.75 |
Data sourced from a study using THz time-domain spectroscopy (THz-TDS) at room temperature. missouri.edu
Lack of Publicly Available Research on Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a notable absence of publicly available research specifically dedicated to the computational and theoretical investigation of the chemical compound this compound. While the synthesis and its utility as a chemical intermediate are documented in patent literature, detailed scholarly articles focusing on its quantum chemical calculations, molecular dynamics simulations, or reaction mechanism elucidations are not present in the accessible scientific domain.
The search for data encompassed targeted queries for Density Functional Theory (DFT) studies, ab initio calculations, and molecular dynamics simulations pertaining to this compound. Furthermore, broader searches were conducted to identify any computational analysis of closely related nitronaphthalene derivatives or cyclopropyl-aromatic systems that might offer analogous insights.
While computational studies on related molecules such as 1-nitronaphthalene, 1-methyl-8-nitronaphthalene, and other naphthalene derivatives exist, directly extrapolating this data to this compound would be speculative and would not meet the standards of scientific accuracy for the specific compound of interest. The unique electronic and steric influences of the cyclopropyl group at the 1-position would necessitate dedicated computational analysis to generate reliable data for its ground state properties, electronic structure, conformational behavior, and reactivity.
Consequently, the generation of a scientifically accurate and detailed article adhering to the requested outline on the computational and theoretical investigations of this compound is not feasible at this time due to the lack of primary research data.
Computational and Theoretical Investigations of 1 Cyclopropyl 4 Nitronaphthalene
Spectroscopic Property Prediction and Interpretation
Computational methods are also instrumental in predicting and interpreting the spectroscopic data of molecules, which is essential for their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govrashatwi.com These predictions are invaluable for assigning signals in experimental spectra and confirming the structure of a synthesized compound. nih.govuq.edu.au
For 1-cyclopropyl-4-nitronaphthalene, a computational NMR analysis would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts. The predicted shifts would reflect the electronic environment of each proton and carbon atom, influenced by the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing nitro group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~145 |
| C2 | ~7.5 | ~125 |
| C3 | ~7.7 | ~128 |
| C4 | - | ~148 |
| C5 | ~8.2 | ~124 |
| C6 | ~7.6 | ~127 |
| C7 | ~7.8 | ~126 |
| C8 | ~8.1 | ~123 |
| C9 (ipso-cyclopropyl) | - | ~130 |
| C10 (ipso-nitro) | - | ~135 |
| Cyclopropyl CH | ~2.5 | ~15 |
| Cyclopropyl CH₂ | ~1.2, ~0.9 | ~10 |
Note: These are estimated values based on typical shifts for substituted naphthalenes and cyclopropyl arenes. Actual computational results may vary.
Computational chemistry can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. rsc.orgnist.gov Vibrational frequency calculations at the DFT level can predict the positions and intensities of absorption bands in an IR spectrum. These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups and to aid in the complete assignment of the vibrational modes. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic and cyclopropyl groups, the symmetric and asymmetric stretching of the nitro group, and various ring vibrations.
Electronic spectra simulations, often performed using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λₘₐₓ) in a UV-Visible spectrum. acs.orgnih.gov These electronic transitions correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. For this compound, the spectrum would be characterized by π-π* transitions within the naphthalene (B1677914) ring system, likely red-shifted due to the presence of the substituents. The interaction between the cyclopropyl and nitro groups would influence the energy of the molecular orbitals and thus the absorption wavelengths.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR Spectroscopy | ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch), ~3100-3000 cm⁻¹ (aromatic and cyclopropyl C-H stretch) |
| UV-Visible Spectroscopy | λₘₐₓ ~350-400 nm (π-π* transition) |
Note: These are approximate values based on data for similar compounds. Precise predictions would require specific quantum chemical calculations.
Applications in Organic Synthesis and Materials Science
1-Cyclopropyl-4-nitronaphthalene as a Synthetic Building Block
The strategic placement of the reactive nitro group and the strained cyclopropyl (B3062369) ring on the naphthalene (B1677914) scaffold makes this compound a valuable precursor for a variety of organic transformations.
Precursor for Advanced Naphthalene Derivatives
One of the most well-documented applications of this compound is its role as a precursor in the synthesis of advanced naphthalene derivatives, particularly amino-substituted naphthalenes. The nitro group can be readily reduced to an amine, a fundamental transformation in organic chemistry that opens the door to a wide array of further chemical modifications.
A notable example is the synthesis of 1-amino-4-cyclopropylnaphthalene. In a documented procedure, this compound is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction proceeds with high efficiency, yielding the corresponding amine in good yield. researchgate.net This transformation is a critical step in the synthesis of more complex molecules, including pharmaceutically active compounds.
The resulting 1-amino-4-cyclopropylnaphthalene serves as a key intermediate for the synthesis of Lesinurad, a drug used to treat hyperuricemia associated with gout. nih.gov The synthesis of Lesinurad highlights the industrial relevance of this compound as a starting material for high-value chemical entities. nih.gov
Table 1: Synthesis of 1-amino-4-cyclopropylnaphthalene
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | H₂, 10% Pd/C, Ethanol | 1-Amino-4-cyclopropylnaphthalene | 73% | researchgate.net |
Role in the Synthesis of Complex Polycyclic Systems
While direct, specific examples of this compound being used to construct large, complex polycyclic aromatic hydrocarbons (PAHs) are not extensively reported in current literature, its structural motifs suggest significant potential in this area. The chemistry of nitronaphthalenes and cyclopropylarenes provides a foundation for envisioning such applications.
The nitro group can act as a handle for various coupling reactions or as a directing group in further aromatic substitutions, which are key strategies in the assembly of polycyclic systems. For instance, the conversion of the nitro group to other functionalities, such as a diazonium salt, would allow for the introduction of a wide range of substituents or the initiation of cyclization reactions to build additional rings.
Furthermore, the cyclopropyl group itself can participate in unique chemical transformations. Under certain conditions, the strained three-membered ring can undergo ring-opening reactions, providing a three-carbon unit that can be incorporated into a larger polycyclic framework. The reactivity of the cyclopropyl group, combined with the functionality of the naphthalene core, presents a promising, though currently underexplored, avenue for the synthesis of novel and complex polycyclic structures.
Derivatization for Tailored Reactivity
The chemical handles present in this compound allow for its derivatization to fine-tune its reactivity and incorporate it into a diverse range of molecular architectures.
Incorporation into Diverse Organic Frameworks
The primary route for incorporating this compound into larger organic frameworks is through the chemical manipulation of its nitro group. As previously mentioned, reduction to an amine is a key transformation. This amine can then undergo a plethora of reactions common to anilines, including amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions.
For example, the amine derivative, 1-amino-4-cyclopropylnaphthalene, can be converted into 1-cyclopropyl-4-isothiocyanatonaphthalene. nih.gov This isothiocyanate is a versatile electrophile that can react with a variety of nucleophiles to form thioureas and other related heterocyclic structures. This reactivity is central to the synthesis of Lesinurad, where the isothiocyanate is reacted with a triazole derivative. nih.gov This demonstrates how the initial functional group of this compound can be transformed to facilitate its integration into more complex and functionally diverse molecules.
Development of Functionalized Materials
The development of functionalized materials from this compound is an area of growing interest, although specific examples are still emerging. The principles of materials science suggest that the unique electronic and structural features of this compound could be harnessed to create materials with tailored properties.
Functionalization of the naphthalene core, for instance by introducing polymerizable groups, could allow for the incorporation of the cyclopropyl-nitronaphthalene moiety into polymers. This could lead to materials with interesting optical or electronic properties, stemming from the combination of the extended π-system of the naphthalene and the specific electronic influence of the nitro and cyclopropyl substituents. The functionalization processes that are key to modifying the surface properties of carbon materials, such as covalent and noncovalent modifications, could in principle be applied to derivatives of this compound to create novel composite materials. mdpi.com
Potential in Optoelectronic Materials
The photophysical and electronic properties of naphthalene derivatives have long been of interest for applications in optoelectronics. The introduction of a cyclopropyl group and a nitro group onto the naphthalene scaffold in this compound is expected to significantly modulate these properties, opening up possibilities for its use in optoelectronic materials.
The cyclopropyl group, through its σ-π conjugation with the aromatic system, can influence the electronic energy levels of the molecule. The strong electron-withdrawing nature of the nitro group further perturbs the electronic structure, often leading to intramolecular charge transfer (ICT) character in the excited state. This ICT character is a desirable feature for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While direct studies on the optoelectronic properties of this compound are not yet prevalent, research on related naphthalene derivatives provides a strong rationale for its potential. For instance, theoretical studies on other functionalized naphthalene derivatives have shown that tuning the electron-donating and -withdrawing substituents can effectively modulate the HOMO-LUMO energy gap, a critical parameter for optoelectronic performance. The unique combination of a cyclopropyl and a nitro group in this compound presents a compelling case for future investigations into its photoluminescence, charge transport, and other optoelectronic characteristics.
Influence of Electronic Structure on Charge Transfer Properties
The electronic landscape of this compound is dominated by the donor-acceptor relationship between the cyclopropyl and nitro substituents. The cyclopropyl group, due to the high p-character of its C-C bonds, can act as an electron-donating group, feeding electron density into the naphthalene π-system. Conversely, the nitro group is a powerful electron-withdrawing group, pulling electron density from the aromatic core. This "push-pull" arrangement is known to facilitate intramolecular charge transfer upon photoexcitation. nih.gov
In such systems, the absorption of light can promote an electron from a molecular orbital localized on the donor side (cyclopropyl and naphthalene) to an orbital centered on the acceptor side (nitro-substituted naphthalene). This excited state possesses a significantly larger dipole moment than the ground state, a property that is highly sensitive to the surrounding environment. While direct experimental data on the charge transfer dynamics of this compound is limited, studies on analogous nitroaromatic push-pull chromophores, such as 4-dimethylamino-4'-nitrobiphenyl (B1590182) (DNBP) and 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), have demonstrated ultrafast ICT processes. nih.gov These studies suggest that the rotation of the nitro group can play a role in the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov It is plausible that this compound would exhibit similar behavior, making it a candidate for applications in sensors, molecular switches, and nonlinear optics.
The efficiency of this charge transfer is influenced by the degree of electronic communication between the donor and acceptor, which is mediated by the naphthalene bridge. The specific substitution pattern (1,4-disubstitution) ensures a direct and efficient conjugation pathway.
Integration into Conjugated Systems
The structure of this compound makes it an attractive monomer or building block for the synthesis of conjugated polymers and oligomers. Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and endows them with unique electronic and optical properties. These materials are at the heart of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netbeilstein-journals.orgresearchgate.netmdpi.commdpi.com
The incorporation of this compound units into a polymer chain could be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, by first functionalizing the naphthalene ring with appropriate reactive groups (e.g., boronic esters or halides). The nitro group can also be a versatile handle for further chemical transformations. For instance, it can be reduced to an amino group, which can then be used to form polyimides or other nitrogen-containing polymers.
The presence of the donor-acceptor motif within the repeating unit of a polymer can lead to materials with low bandgaps, a desirable characteristic for organic solar cells as it allows for the absorption of a broader range of the solar spectrum. researchgate.net The cyclopropyl group, in addition to its electronic contribution, can also influence the polymer's morphology and solubility, which are critical factors for device fabrication and performance. mdpi.com
While no polymers explicitly containing the this compound unit have been reported in the reviewed literature, the synthesis of conjugated polymers incorporating naphthalene bisimides, diketopyrrolopyrrole (DPP), and various thiophene (B33073) derivatives demonstrates the feasibility and potential of using functionalized naphthalene building blocks in materials science. researchgate.netbeilstein-journals.org The unique electronic signature of this compound could lead to the development of new conjugated materials with tailored optoelectronic properties for a variety of applications.
Below is a table summarizing the key properties of this compound and related concepts.
| Property/Concept | Description | Relevance to this compound |
| Molecular Formula | C₁₃H₁₁NO₂ | Defines the elemental composition of the molecule. |
| CAS Number | 878671-93-3 | A unique identifier for the chemical substance. |
| Push-Pull System | A molecule containing both an electron-donating group and an electron-withdrawing group linked by a π-conjugated system. | The cyclopropyl (donor) and nitro (acceptor) groups on the naphthalene core create a push-pull system, enabling intramolecular charge transfer. |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between the donor and acceptor moieties within the same molecule upon photoexcitation. | A key photophysical process anticipated in this molecule, leading to a large excited-state dipole moment and potential for solvatochromism. |
| Conjugated Polymers | Macromolecules with a backbone of alternating single and double bonds, resulting in delocalized π-electrons and semiconductor properties. | This compound can potentially be used as a monomer to synthesize conjugated polymers with tailored electronic and optical properties for organic electronics. |
| Organic Synthesis Building Block | A molecule that can be used as a starting material to create more complex chemical structures. | The functional groups on this compound allow for its use in synthesizing a variety of other compounds, including potential pharmaceutical intermediates and materials for organic electronics. |
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthesis Methods
The presence of a cyclopropane (B1198618) ring introduces the possibility of stereoisomerism if the naphthalene (B1677914) core is appropriately substituted, and controlling this stereochemistry is a key goal in modern synthesis. Future research should focus on developing catalytic asymmetric methods to access enantioenriched derivatives of 1-cyclopropyl-4-nitronaphthalene.
A highly promising, yet unexplored, avenue is the catalytic asymmetric dearomative cyclopropanation of a suitable nitronaphthalene precursor. nih.govrsc.orgrsc.org Research has demonstrated that chiral dirhodium carboxylate catalysts can effectively mediate the intramolecular dearomative cyclopropanation of naphthalene-tethered diazoesters, affording polycyclic products with excellent enantioselectivity (up to 99% ee). nih.govrsc.orgrsc.org Applying this strategy to an intermolecular reaction with a suitable nitronaphthalene and a cyclopropanating agent in the presence of a chiral catalyst could provide a direct route to chiral cyclopropyl-nitronaphthalene derivatives. Similarly, cobalt-based catalytic systems have shown efficacy in the asymmetric cyclopropanation of alkenes with nonstabilized carbenes, offering another potential, yet untested, method. dicp.ac.cn
| Catalyst Type | Potential Substrates | Key Advantages | Relevant Findings |
| Chiral Dirhodium Carboxylates | Nitronaphthalene, Diazo Compounds | High enantioselectivity, mild reaction conditions. | Successfully used for asymmetric dearomative cyclopropanation of naphthalenes. nih.govrsc.org |
| Chiral Cobalt-Pybox Complexes | Nitronaphthalene, gem-dichloroalkanes | Utilizes non-stabilized carbene precursors, avoids hazardous diazoalkanes. | Effective for asymmetric cyclopropanation of various alkenes. dicp.ac.cn |
| Engineered Heme-Proteins | Nitronaphthalene, Diazoacetonitrile | High stereoselectivity, operates in aqueous media, environmentally benign. | Proven effective for cyclopropanation of fluorinated alkenes. utdallas.edu |
This table outlines potential catalytic systems for the future development of enantioselective synthesis routes to this compound derivatives, based on analogous reactions.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Traditional batch synthesis of nitrated aromatic compounds can pose significant safety risks due to highly exothermic reactions and the use of hazardous reagents like fuming nitric acid. vapourtec.comresearchgate.netewadirect.com Flow chemistry offers a safer, more efficient, and scalable alternative. europa.eu The small reactor volumes and high surface-area-to-volume ratios in continuous flow systems allow for superior temperature control, minimizing the risk of thermal runaways and improving product selectivity. vapourtec.comresearchgate.neteuropa.eu
Future research should explore a two-step continuous flow process for the synthesis of this compound. The first step would involve the nitration of a cyclopropylnaphthalene precursor in a flow reactor. vapourtec.comewadirect.com The second step could be the cyclopropanation of a nitronaphthalene, also adapted to a flow process. researchgate.netrsc.org The development of such a telescoped or sequential flow synthesis would not only enhance safety but also allow for automated, on-demand production, potentially improving yield and purity while reducing waste. researchgate.netnih.gov
Photochemical Transformations and Photoinduced Reactivity
The photochemistry of nitroaromatic compounds is a rich and complex field that offers potential for novel synthetic transformations. acs.org The excited states of nitronaphthalenes can undergo various reactions, including rearrangements and interactions with other molecules. nih.gov For instance, the excited triplet state of 1-nitronaphthalene (B515781) is known to oxidize nitrite (B80452) to generate nitrogen dioxide (•NO2), leading to further nitration products under certain conditions. nih.gov
An unexplored area is the photoinduced reaction between a cyclopropane precursor and a nitronaphthalene, or the photochemical modification of this compound itself. The high ring strain of the cyclopropyl (B3062369) group could make it susceptible to photoinitiated ring-opening reactions or cycloadditions. Furthermore, photochemical methods for the synthesis of cyclopropanes, such as the visible-light-promoted metal-free synthesis of nitrocyclopropanes, could be adapted for this specific target. researchgate.netnih.gov Investigating the photo-reactivity of this compound could lead to the discovery of unique molecular scaffolds and reaction pathways.
Bio-inspired Synthetic Approaches and Biocatalysis
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. nih.govacs.org Future research should investigate the use of enzymes for the synthesis of this compound. Two key enzymatic transformations could be explored: biocatalytic cyclopropanation and enzymatic nitration.
Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully repurposed to catalyze cyclopropanation reactions with high stereoselectivity. utdallas.edunih.govresearchgate.netnih.gov These enzymes could potentially be engineered to accept a nitronaphthalene substrate to install the cyclopropyl ring.
Conversely, nitration enzymes could be used to introduce the nitro group onto a cyclopropylnaphthalene precursor. While enzymatic nitration is less common, enzymes like horseradish peroxidase (HRP) and certain P450 enzymes have been shown to catalyze the nitration of aromatic compounds under mild, environmentally friendly conditions. nih.govacs.orgnih.govdtic.mil A P450 enzyme, TxtE, is known to catalyze the direct nitration of the indole (B1671886) ring of L-tryptophan. nih.gov Exploring the substrate scope of these enzymes or engineering them to accept cyclopropylnaphthalene could provide a novel and sustainable synthetic route.
| Enzymatic Step | Enzyme Class | Potential Substrate | Key Advantages |
| Cyclopropanation | Engineered Heme Proteins (e.g., Myoglobin, P450) | 4-Nitronaphthalene | High stereoselectivity, mild aqueous conditions, sustainable. utdallas.edunih.gov |
| Nitration | Peroxidases (e.g., HRP) | 1-Cyclopropylnaphthalene (B194920) | Environmentally benign (avoids strong acids), mild conditions. nih.gov |
| Nitration | P450 Nitrating Enzymes (e.g., TxtE variants) | 1-Cyclopropylnaphthalene | High regioselectivity, potential for direct C-H nitration. nih.gov |
This table summarizes potential biocatalytic strategies for the future synthesis of this compound.
Advanced Analytical Techniques for In-situ Reaction Monitoring
To optimize the synthesis of this compound, particularly in the context of flow chemistry and for understanding reaction mechanisms, the use of Process Analytical Technology (PAT) is crucial. europeanpharmaceuticalreview.comengineering.org.cnnih.govresearchgate.net Advanced in-situ monitoring techniques can provide real-time data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling.
Raman spectroscopy is a powerful, non-invasive technique that can be used to monitor both nitration and crystallization processes in real-time. nih.govmt.comyoutube.comnih.govresearchgate.net By implementing an in-situ Raman probe into the reaction vessel or flow reactor, it would be possible to track the consumption of starting materials and the formation of this compound. This data is invaluable for optimizing reaction parameters such as temperature, pressure, and residence time, leading to improved yields and process control. nih.govmt.com The application of such PAT tools would be a significant step forward in developing a robust and well-understood synthesis for this compound.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopropyl-4-nitronaphthalene, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Pathways : Begin with naphthalene derivatives (e.g., 1-nitronaphthalene) and employ cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods.
- Optimization : Use calorimetric analysis to monitor exothermicity and side reactions . Adjust solvent polarity (e.g., DCM vs. THF) to control reaction kinetics. Validate purity via GC-MS or HPLC, referencing retention indices from NIST databases .
- Key Parameters : Track cyclopropane ring stability under nitration conditions using FT-IR to detect strain-induced vibrational shifts .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Assign aromatic proton signals using 2D-COSY and NOESY to differentiate between nitronaphthalene isomers. Compare cyclopropyl proton coupling constants (J = 8–12 Hz) with IUPAC nomenclature guidelines .
- Mass Spectrometry : Identify fragmentation patterns (e.g., loss of NO₂ or cyclopropane ring opening) using high-resolution Q-TOF-MS .
- X-ray Crystallography : Resolve steric hindrance between nitro and cyclopropyl groups by refining unit cell parameters in CIF files .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DMF) using COSMO-RS to optimize catalytic turnover .
- Validation : Correlate computed activation energies with experimental kinetic data from stopped-flow spectroscopy.
Q. How can contradictions in toxicological data for nitronaphthalene derivatives be addressed?
Methodological Answer:
- Data Reconciliation : Cross-reference ATSDR toxicological profiles with in vitro assays (e.g., Ames test for mutagenicity). Use hierarchical clustering to identify outliers in LD₅₀ datasets.
- Confounding Factors : Control for metabolic activation (e.g., S9 liver fractions) in cytotoxicity studies. Apply QSAR models to differentiate nitro-group-specific effects from cyclopropane contributions .
- Literature Synthesis : Conduct systematic reviews via PubMed/TOXCENTER using MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity") and filter by study type (e.g., in vivo vs. in silico) .
Q. What advanced analytical methods are suitable for quantifying trace this compound in environmental matrices?
Methodological Answer:
- Sample Preparation : Use SPE cartridges (C18 phase) for enrichment from aqueous samples. Validate recovery rates with deuterated internal standards (e.g., naphthalene-d10) .
- Detection : Employ UPLC-ESI-MS/MS in MRM mode, optimizing collision energies for nitro-group fragmentation (m/z transitions: 214 → 184). Compare with EPA Method 8270 guidelines .
- Quality Control : Perform inter-laboratory comparisons using NIST-certified reference materials .
Q. How can researchers design experiments to probe the photostability of this compound?
Methodological Answer:
- Experimental Setup : Irradiate samples in a solar simulator (AM 1.5G spectrum) and monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm). Use actinometry to calibrate light intensity .
- Product Identification : Trap transient intermediates with spin-trapping agents (e.g., TEMPO) for EPR analysis. Characterize stable photoproducts via GC×GC-TOF-MS .
- Kinetic Modeling : Fit decay curves to pseudo-first-order kinetics and calculate quantum yields using ferrioxalate actinometer data .
Data and Resource Gaps
Q. What are the priority research gaps for this compound, and how can they be addressed?
Methodological Answer:
- Gap 1 : Limited thermodynamic data (e.g., enthalpy of formation).
- Gap 2 : Unresolved ecotoxicological impacts.
- Gap 3 : Sparse mechanistic studies on nitro-group reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
